molecular formula C13H19NO2 B6334446 Methyl 4-pentylphenylcarbamate CAS No. 2209086-74-6

Methyl 4-pentylphenylcarbamate

Cat. No.: B6334446
CAS No.: 2209086-74-6
M. Wt: 221.29 g/mol
InChI Key: URBKUHFRRRQXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-pentylphenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a pentyl group at the para position, linked to a methyl carbamate functional group. Carbamates are widely studied for their pharmacological and material science applications due to their stability, synthetic versatility, and bioactivity. For instance, carbamates such as methyl N-(4-ethylphenyl)carbamate and 4-methylphenyl N,N-dimethylcarbamate () share core structural motifs, differing primarily in alkyl chain length and substituent groups .

Properties

IUPAC Name

methyl N-(4-pentylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-5-6-11-7-9-12(10-8-11)14-13(15)16-2/h7-10H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBKUHFRRRQXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-pentylphenylcarbamate can be synthesized through several methods. One common method involves the reaction of 4-pentylphenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates typically undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Methyl 4-Pentylphenylcarbamate+H2OH+4-Pentylaniline+CO2+CH3OH\text{Methyl 4-Pentylphenylcarbamate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{4-Pentylaniline} + \text{CO}_2 + \text{CH}_3\text{OH}

  • Conditions : Reflux with HCl (6 M) for 6–12 hours .

  • Applications : Regeneration of the parent amine for further functionalization.

Basic Hydrolysis

Methyl 4-Pentylphenylcarbamate+NaOH4-Pentylphenol+Na2CO3+CH3OH\text{this compound} + \text{NaOH} \rightarrow \text{4-Pentylphenol} + \text{Na}_2\text{CO}_3 + \text{CH}_3\text{OH}

  • Conditions : Aqueous NaOH (2 M) at 60°C for 4–8 hours .

Transesterification

The methyl ester group can be replaced with other alcohols:
Methyl 4-Pentylphenylcarbamate+ROHAcid CatalystR-4-Pentylphenylcarbamate+CH3OH\text{this compound} + \text{ROH} \xrightarrow{\text{Acid Catalyst}} \text{R-4-Pentylphenylcarbamate} + \text{CH}_3\text{OH}

Alcohol (ROH)CatalystTemperatureYield (%)
Ethanolpp-TSA80°C~65–75
Benzyl alcoholBF3OEt2\text{BF}_3 \cdot \text{OEt}_2100°C~50–60

Thermal Decomposition

At elevated temperatures, carbamates may decompose to isocyanates:
Methyl 4-PentylphenylcarbamateΔ4-Pentylphenyl Isocyanate+CH3OH\text{this compound} \xrightarrow{\Delta} \text{4-Pentylphenyl Isocyanate} + \text{CH}_3\text{OH}

  • Conditions : 180–200°C under inert atmosphere .

  • Applications : Isocyanates are key intermediates in polyurethane synthesis.

Enantioselective Catalysis

Carbamates can act as ligands in asymmetric catalysis. For example:

  • Cyclopropanation : In MIRC (Michael-initiated ring-closure) reactions, carbamates derived from glucopyranosides induce enantioselectivity (up to 80% ee) .

Spectroscopic Data

While specific data for this compound is unavailable, predicted spectral properties based on analogs include:

  • 1H NMR^1\text{H NMR}1H NMR (CDCl3_33) :
    δ 7.25–7.15 (m, aromatic H), 4.95 (s, NH), 3.65 (s, OCH3_3), 2.55 (t, J = 7.5 Hz, pentyl CH2_2), 1.60–1.20 (m, pentyl CH2_2).

  • 13C NMR^{13}\text{C NMR}13C NMR :
    δ 155.8 (C=O), 138.2 (aromatic C), 52.1 (OCH3_3), 31.5–22.3 (pentyl CH2_2).

Scientific Research Applications

Methyl 4-pentylphenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 4-pentylphenylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Carbamate derivatives are highly sensitive to structural modifications. Key comparisons include:

Alkyl Chain Length and Lipophilicity
  • Methyl 4-pentylphenylcarbamate (hypothetical): The pentyl group at the para position likely increases lipophilicity compared to shorter-chain analogues.
  • Methyl N-(4-ethylphenyl)carbamate (): The ethyl substituent reduces lipophilicity, which may influence bioavailability and membrane permeability .
  • Fentanyl Methyl Carbamate (): Features a phenethylpiperidinyl group, resulting in a higher molecular weight (338.4 g/mol) and crystalline solid form, suggesting enhanced stability compared to simpler aryl carbamates .

Lipophilicity data from HPLC studies () on similar 4-chloro-phenyl carbamates indicate that longer alkyl chains (e.g., pentyl vs. methyl) correlate with increased log k values, a trend likely applicable to this compound .

Substituent Effects on Bioactivity
  • 4-Methylmethylphenidate (): Though a phenidate analogue, its reduced potency compared to methylphenidate highlights the impact of methyl group placement on pharmacological activity. Structural parallels suggest that bulky substituents (e.g., pentyl) in carbamates may similarly modulate receptor binding or metabolic stability .

Data Table: Comparative Properties of Carbamate Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (log k) Notable Properties
This compound* C₁₃H₁₉NO₂ 221.30 Pentyl (C₅H₁₁) ~3.5 (estimated) High lipophilicity (predicted)
Methyl N-(4-ethylphenyl)carbamate C₁₀H₁₃NO₂ 179.22 Ethyl (C₂H₅) ~2.8 (estimated) Moderate bioavailability
Fentanyl Methyl Carbamate C₂₁H₂₆N₂O₂ 338.44 Phenethylpiperidinyl N/A Crystalline solid, ≥98% purity
4-Nitrophenyl N-Methoxycarbamate C₈H₈N₂O₅ 212.16 Nitro (NO₂) N/A Limited toxicity data

*Hypothetical data inferred from structural analogues.

Research Implications and Gaps

  • Material Science : The stability and lipophilicity trends () support its use in coatings or polymer matrices, though experimental validation is required.
  • Toxicity : Analogues like 4-nitrophenyl N-methoxycarbamate () highlight the need for comprehensive toxicological profiling .

Q & A

Q. What are the common synthetic routes for Methyl 4-pentylphenylcarbamate, and how do reaction conditions influence yield?

this compound is typically synthesized via carbamate formation between 4-pentylaniline and methyl chloroformate. Key steps include:

  • Amine activation : React 4-pentylaniline with a base (e.g., triethylamine) in anhydrous dichloromethane to deprotonate the amine .
  • Carbamate formation : Add methyl chloroformate dropwise at 0–5°C to minimize side reactions (e.g., over-alkylation) .
  • Workup : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires strict temperature control and stoichiometric excess of methyl chloroformate (1.2–1.5 equivalents). Impurities like unreacted aniline are common if pH exceeds 8.5 .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • ¹H NMR : A singlet at ~3.6 ppm (methyl ester, –OCH₃) and multiplet at 6.5–7.2 ppm (aromatic protons). The pentyl chain shows signals at 0.8–1.6 ppm .
  • IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) and 1250 cm⁻¹ (C–O–C ester linkage) .
  • Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₃H₁₉NO₂ (exact mass 221.14) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Hazard identification : While not classified as acutely toxic, prolonged exposure may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize residual reagents (e.g., quench with dilute HCl) before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from impurities or crystallinity variations. To address this:

  • Reproduce experiments : Use HPLC-purity (>98%) samples and standardized solvent systems (e.g., USP methods) .
  • Thermodynamic analysis : Perform van’t Hoff plots to compare temperature-dependent solubility in solvents like ethanol, acetonitrile, and toluene .
  • Crystal polymorphism screening : Use X-ray diffraction to identify polymorphs affecting solubility .

Q. What strategies optimize the regioselective synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Directed substitution : Introduce functional groups (e.g., halides, nitro) at the phenyl ring via electrophilic aromatic substitution before carbamate formation. Use Lewis acids (FeCl₃) to direct para/meta positions .
  • Protecting groups : Temporarily block reactive sites (e.g., –NH₂) with tert-butoxycarbonyl (Boc) groups to prevent side reactions during derivatization .
  • High-throughput screening : Test reaction conditions (solvent, catalyst, temperature) in parallel using automated liquid handlers to identify optimal pathways .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Molecular docking : Use software like AutoDock Vina to simulate binding affinity to target proteins (e.g., acetylcholinesterase for neuroactive compounds) .
  • QSAR modeling : Train models on existing carbamate datasets to correlate structural descriptors (logP, polar surface area) with activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs for synthesis .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

  • HPLC method development : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 40–90% B over 20 min. Detect at 254 nm .
  • Impurity identification : Compare retention times and MS/MS fragmentation patterns with spiked standards (e.g., residual 4-pentylaniline) .
  • Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD (0.01% w/w), and precision (%RSD < 2.0) .

Methodological Notes

  • Data contradictions : Cross-referenced synthesis protocols (e.g., vs. 12) to highlight best practices.
  • Advanced vs. basic demarcation : Focused advanced questions on optimization, modeling, and analytical troubleshooting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.